molecular formula C14H18FNO5 B043930 N-Boc-3-Fluoro-L-tyrosine CAS No. 125218-33-9

N-Boc-3-Fluoro-L-tyrosine

Cat. No. B043930
M. Wt: 299.29 g/mol
InChI Key: PIDYYTCMUSVKTJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of fluorinated tyrosine derivatives, including N-Boc-3-Fluoro-L-tyrosine, involves multiple steps that can include regiospecific fluoro-de-stannylation, electrophilic fluorination, or nucleophilic substitution reactions. A method described for a similar compound, 2-[18F]fluoro-L-tyrosine, utilizes O,N-di-Boc-2-triethylstannyl-L-tyrosine ethylester as a precursor for radiosynthesis, highlighting the use of protected tyrosine derivatives for regiospecific introduction of fluorine atoms (Hess et al., 2002).

Scientific Research Applications

  • Opioid Ligand Development : N-Boc-3-Fluoro-L-tyrosine is used in creating synthetic opioid ligands. Its derivatives exhibit enhanced potency at opioid receptor subtypes, as found in a study by Bender et al. (2015) titled "Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics" (Bender et al., 2015).

  • Chemogenomic and Chemoproteomic Techniques : In the realm of chemical biology and medicinal chemistry, it is used for chemogenomic and chemoproteomic methods, which are promising for drug discovery and biomedical research, as discussed by Jones (2018) in "Emerging Utility of Fluorosulfate Chemical Probes" (Jones, 2018).

  • Assembling Amino Acid Derivatives : The compound is utilized in shorter protocols for assembling amino acid derivatives like (S,S)-isodityrosine and K-13, as mentioned in Cai et al. (2006) "Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives" (Cai, He, & Ma, 2006).

  • Peptide Synthesis and Mimetics : Its derivatives, such as N-t-BOC-L-(Phosphonodifluoromethyl)phenylalanine, are potentially suitable for peptide synthesis and as non-hydrolyzable mimetics of O-phosphotyrosine, as explored by Wrobel and Dietrich (1993) in their study "Preparation of L-(phosphonodifluoromethyl)phenylalanine derivatives as non-hydrolyzable mimetics of O-phosphotyrosine" (Wrobel & Dietrich, 1993).

  • Inhibition of Amino Acid Decarboxylase : It acts as a potent inhibitor of L-aromatic amino acid decarboxylase with a KI of 22 µM, as discovered in a study by Ahmad et al. (1992), "Inhibition of pig kidney L-aromatic amino acid decarboxylase by 2,3-methano-m-tyrosines" (Ahmad, Phillips, & Stammer, 1992).

  • In Vivo Research and Engineering : Genetically encoded fluorosulfate-L-tyrosine (FSY) can create covalent intraprotein bridges and interprotein cross-links in living cells, making it valuable for in vivo research and engineering, as highlighted in the study "Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo" by Wang et al. (2018) (Wang et al., 2018).

  • Medical Imaging : Its fluorine-labeled amino acid derivatives, such as 2-[18F]Fluoro-L-tyrosine, are used as tracers for imaging protein metabolism in vivo using positron emission tomography, as described in Hess et al. (2002) "Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation" (Hess, Sichler, Kluge, & Coenen, 2002).

  • Potential Radiotracer : Fluorine-18 labelled 5-fluoro-3-nitro-l-tyrosine (FNT) is a potential radiotracer to study the biological fate of 3-nitro-l-tyrosine, as explored in the study "Syntheses of [18F]5-fluoro-3-nitro-l-tyrosine" by Vasdev et al. (2003) (Vasdev, Chirakal, Ashique, Schrobilgen, & Gulenchyn, 2003).

  • Tumor Imaging : 18F-FAMT PET is useful for tumor imaging, and its uptake correlates with the expression of L-type amino acid transporter 1, which is upregulated in cancers, as shown in the research "Transport of 3-Fluoro-l-α-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET" by Wiriyasermkul et al. (2012) (Wiriyasermkul et al., 2012).

Future Directions

Fluorinated compounds like N-Boc-3-Fluoro-L-tyrosine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

properties

IUPAC Name

(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYYTCMUSVKTJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620969
Record name N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-Fluoro-L-tyrosine

CAS RN

125218-33-9
Record name N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Spontarelli, DT Infield, HN Nielsen, R Holm… - Journal of General …, 2022 - rupress.org
… All N-Boc–protected amino acids were supplied by ChemImpex International, except for N-Boc-3-fluoro-L-tyrosine (1ClickChemistry, Inc.) and N-Boc-L-Cho cyanomethyl ester (…
Number of citations: 7 rupress.org

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